molecular formula C31H49K2NO12S B13405951 dipotassium;(2S,3S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(sulfonatomethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate

dipotassium;(2S,3S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(sulfonatomethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate

Cat. No.: B13405951
M. Wt: 738.0 g/mol
InChI Key: KANOHAPUOBPJFH-JYXKZNQLSA-L
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Description

Dipotassium;(2S,3S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(sulfonatomethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features multiple hydroxyl groups, a sulfonate group, and a carboxylate group, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the protection and deprotection of functional groups, selective oxidation and reduction reactions, and the formation of ester or ether linkages. Specific reaction conditions would depend on the desired stereochemistry and functional group compatibility.

Industrial Production Methods

Industrial production methods for such complex molecules often involve the use of automated synthesizers and high-throughput screening techniques to optimize reaction conditions and yields. Purification methods such as chromatography and crystallization are also crucial for obtaining the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can undergo oxidation to form ketones or aldehydes.

    Reduction: The sulfonate group can be reduced to a thiol group under specific conditions.

    Substitution: The carboxylate group can participate in nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alcohols, amines, and acid chlorides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups could yield ketones, while substitution reactions could produce esters or amides.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s hydroxyl and sulfonate groups could interact with various biomolecules, making it useful for studying enzyme-substrate interactions or as a potential drug candidate.

Medicine

In medicine, the compound’s unique structure could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its multiple reactive sites.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its interactions with specific molecular targets. For example, the hydroxyl groups could form hydrogen bonds with enzymes or receptors, while the sulfonate group could participate in ionic interactions. These interactions could modulate the activity of various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Dipotassium hydrogen phosphate: Similar in having potassium ions but different in structure and applications.

    Dipotassium glycyrrhizinate: Similar in having multiple hydroxyl groups and potassium ions but different in biological activity.

Uniqueness

This compound’s unique combination of functional groups and stereochemistry sets it apart from other similar compounds

Properties

Molecular Formula

C31H49K2NO12S

Molecular Weight

738.0 g/mol

IUPAC Name

dipotassium;(2S,3S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(sulfonatomethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate

InChI

InChI=1S/C31H51NO12S.2K/c1-15(4-7-22(34)32-14-45(40,41)42)18-5-6-19-23-20(9-11-31(18,19)3)30(2)10-8-17(12-16(30)13-21(23)33)43-29-26(37)24(35)25(36)27(44-29)28(38)39;;/h15-21,23-27,29,33,35-37H,4-14H2,1-3H3,(H,32,34)(H,38,39)(H,40,41,42);;/q;2*+1/p-2/t15-,16-,17-,18-,19+,20+,21-,23+,24?,25+,26-,27+,29-,30+,31-;;/m1../s1

InChI Key

KANOHAPUOBPJFH-JYXKZNQLSA-L

Isomeric SMILES

C[C@H](CCC(=O)NCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)O[C@H]5[C@@H](C([C@@H]([C@H](O5)C(=O)[O-])O)O)O)C)O)C.[K+].[K+]

Canonical SMILES

CC(CCC(=O)NCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C)O)C.[K+].[K+]

Origin of Product

United States

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